(クロロメチル)トリフェニルホスホニウムヨージド

説明

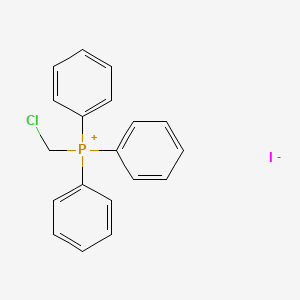

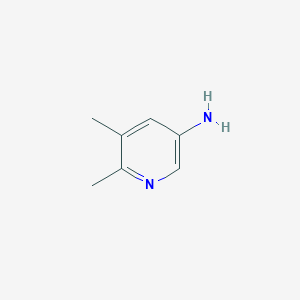

(Chloromethyl)triphenylphosphonium iodide is an organophosphorus compound with the molecular formula C19H17ClP.I. It is a quaternary phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a chloromethyl group, with iodide as the counterion. This compound is of significant interest in organic synthesis and various chemical applications due to its unique reactivity and stability.

科学的研究の応用

腐食防止

“(クロロメチル)トリフェニルホスホニウムヨージド”は、鉄の腐食防止に使用されます 。この用途は、鉄とその合金が腐食性環境にさらされる業界で特に重要です。

化学反応における求電子剤

この化合物は、潜在的な求電子剤として作用します 。求電子剤は、電子に引き付けられる試薬であり、求核剤に結合するために電子対を受け入れることで化学反応に関与します。

直鎖アルキンの合成

“(クロロメチル)トリフェニルホスホニウムヨージド”は、直鎖アルキンの合成のための脱離反応に関与しています 。アルキンは、2つの炭素原子間に少なくとも1つの三重結合を持つ炭化水素です。それらは、さまざまな有機化合物の合成に使用されます。

分子内求核ビニル置換

この化合物は、分子内求核ビニル置換に使用されます 。これは、求核剤が同じ分子中の脱離基を置き換える置換反応の一種です。

アルデヒドのホモロゲーション

“(クロロメチル)トリフェニルホスホニウムヨージド”は、アルデヒドのホモロゲーションに使用されます 。ホモロゲーションは、物質をその相同系列の次のメンバーに変換するプロセスです。

エンド選択的アルキノール環状異性化

この化合物は、エンド選択的アルキノール環状異性化に使用されます 。これは、異性体を作るために分子内の原子の再配置を含む異性化反応の一種です。

ホスファ環状化合物の合成

“(クロロメチル)トリフェニルホスホニウムヨージド”は、酸化性二量化によるホスファ環状化合物の合成に使用されます 。これらの化合物は、医薬品化学や材料科学など、さまざまな分野で応用されています。

エナミドの合成

この化合物は、クロスカップリングによるエナミドの合成に使用されます 。エナミドは、有機合成における重要な構成要素であり、医薬品や農薬に応用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with chloromethyl iodide. The reaction is carried out in an inert solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Ph3P+ClCH2I→Ph3PCH2Cl+I−

Industrial Production Methods: On an industrial scale, the production of (Chloromethyl)triphenylphosphonium iodide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Types of Reactions:

Substitution Reactions: (Chloromethyl)triphenylphosphonium iodide can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: It can also participate in elimination reactions to form alkenes. For example, treatment with a strong base can lead to the formation of a vinylphosphonium salt.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and elimination reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.

Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for specific transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields (azidomethyl)triphenylphosphonium iodide, while elimination with sodium hydride forms vinyltriphenylphosphonium iodide.

Chemistry:

Catalysis: (Chloromethyl)triphenylphosphonium iodide is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.

Synthesis: It serves as a precursor for the synthesis of other phosphonium salts and ylides, which are valuable intermediates in organic synthesis.

Biology and Medicine:

Mitochondrial Targeting: Due to its lipophilic cationic nature, (Chloromethyl)triphenylphosphonium iodide can accumulate in mitochondria, making it useful for mitochondrial targeting in biological studies.

Drug Delivery: It is explored for its potential in targeted drug delivery systems, particularly for delivering therapeutic agents to mitochondria.

Industry:

Corrosion Inhibition: The compound is used in formulations for corrosion inhibition, protecting metals from oxidative damage.

Polymer Chemistry: It is employed in the modification of polymers to introduce phosphonium functionalities, enhancing their properties.

作用機序

The mechanism of action of (Chloromethyl)triphenylphosphonium iodide primarily involves its ability to act as an electrophile due to the positively charged phosphorus atom. This electrophilic nature allows it to react readily with nucleophiles, facilitating various chemical transformations. In biological systems, its lipophilic cationic structure enables it to cross cell membranes and accumulate in mitochondria, where it can exert effects on mitochondrial function and dynamics.

類似化合物との比較

- (Bromomethyl)triphenylphosphonium bromide

- (Iodomethyl)triphenylphosphonium iodide

- (Methoxymethyl)triphenylphosphonium chloride

Comparison:

- Reactivity: (Chloromethyl)triphenylphosphonium iodide is more reactive in nucleophilic substitution reactions compared to its bromomethyl and iodomethyl counterparts due to the better leaving group ability of iodide.

- Stability: It is generally more stable than (Methoxymethyl)triphenylphosphonium chloride, which can undergo hydrolysis under certain conditions.

- Applications: While all these compounds are used in organic synthesis, (Chloromethyl)triphenylphosphonium iodide is particularly favored for its balance of reactivity and stability, making it versatile for various applications.

特性

IUPAC Name |

chloromethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNRWRKDEPEIAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClIP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466379 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68089-86-1 | |

| Record name | (Chloromethyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1588949.png)